molecular formula C20H19FN4O3 B2499359 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1172706-08-9

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2499359
CAS RN: 1172706-08-9
M. Wt: 382.395
InChI Key: BXCXIHHVKDHYMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves various organic reactions. For instance, the synthesis of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole derivatives and their subsequent reactions with different amines such as pyrrolidine, piperidine, and morpholine to yield corresponding oxadiazole derivatives has been reported . Similarly, the synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has been achieved through S-substitution reactions of 5-mercapto-1,3,4-oxadiazole analogs, followed by reactions with carbon disulfide . These methods demonstrate the versatility of 1,3,4-oxadiazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure confirmed by single crystal XRD data . The compound crystallized in the monoclinic crystal system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, where carbamimide and 3-fluorobenzoic acid were condensed in the presence of coupling agents . The reactivity of the 1,3,4-oxadiazole ring is a key feature in these syntheses, allowing for the introduction of various substituents and the formation of diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the 1,3,4-oxadiazole ring and various substituents like fluorophenyl groups and piperidine moieties influence the compounds' polarity, solubility, and potential biological activity. The crystallographic data provide insights into the solid-state properties, such as molecular packing and intermolecular interactions, which can affect the compound's stability and reactivity . The herbicidal activity of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has been examined, showing moderate to high levels of activity against certain weeds, indicating the potential agricultural applications of these compounds .

Scientific Research Applications

Biological Activity and Applications

  • Antibacterial and Anthelmintic Activity

    Research on similar compounds shows moderate antibacterial and anthelmintic activities. For instance, a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated these activities, suggesting potential applications in treating specific infections and parasitic infestations (Sanjeevarayappa et al., 2015).

  • Antifungal Agents

    Compounds with a 1,3,4-oxadiazole structure, similar to the chemical , have been found effective against various fungal infections. A study synthesizing novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles showed promising antifungal properties (Sangshetti & Shinde, 2011).

  • Herbicidal Activity

    Some 1,3,4-oxadiazole derivatives have been used as herbicides, suggesting potential agricultural applications. For example, 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring exhibited potent herbicidal activity (Tajik & Dadras, 2011).

  • Enzyme Inhibition

    Compounds similar to the chemical under discussion have shown inhibitory effects on enzymes like butyrylcholinesterase (BChE). This indicates potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Khalid et al., 2016).

  • Antimicrobial Properties

    Some derivatives have demonstrated potent antimicrobial activities, suggesting their use in combating bacterial infections. For instance, 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives showed good to moderate activities against various bacterial strains (Demirbaş et al., 2010).

  • Anticancer Agents

    Some piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising anticancer properties. This suggests potential applications in developing new cancer treatments (Rehman et al., 2018).

  • Tuberculostatic Activity

    Some derivatives have been synthesized specifically for their tuberculostatic activity, indicating potential use in tuberculosis treatment (Foks et al., 2004).

properties

IUPAC Name

3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-24-10-2-3-16(19(24)26)20(27)25-11-8-14(9-12-25)18-23-22-17(28-18)13-4-6-15(21)7-5-13/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCXIHHVKDHYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

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